molecular formula C13H13N3O3S B1415268 4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid CAS No. 1105193-88-1

4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid

Cat. No. B1415268
CAS RN: 1105193-88-1
M. Wt: 291.33 g/mol
InChI Key: CYZKVPYVJQNDQR-UHFFFAOYSA-N
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Description

“4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid” is a compound with the molecular formula C13H13N3O3S . It has a molecular weight of 291.33 g/mol . The IUPAC name for this compound is 4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxylic acid .


Molecular Structure Analysis

The compound has a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The InChI string is InChI=1S/C13H13N3O3S/c1-7-3-5-9(6-4-7)15-12(19)16-13-14-8(2)10(20-13)11(17)18/h3-6H,1-2H3,(H,17,18)(H2,14,15,16,19) . The canonical SMILES string is CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)O)C .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 120 Ų . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 291.06776246 g/mol . The compound has a complexity of 372 .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis and Protein Structure Mimicry : This compound is part of a class of constrained heterocyclic γ-amino acids built around a thiazole ring. These compounds are significant for mimicking secondary structures of proteins like helices, β-sheets, and turns. A versatile chemical route for synthesizing these compounds has been developed, providing a flexible method for introducing a variety of lateral chains on the γ-carbon atom or the thiazole core of the γ-amino acids (Mathieu et al., 2015).

  • Formation of Helical Structures : The synthesized 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) can form well-defined helical structures, both in solution and solid-state. These findings are important in the context of designing and understanding peptide structures (Mathieu et al., 2013).

Chemical Properties and Interactions

  • Crystallographic Studies : The compound's crystallographic data and structural variations were studied, providing insights into its molecular conformation and intermolecular interactions. This research is crucial for understanding how these compounds might behave in different environments and potentially interact with other molecules (Kennedy et al., 1999).

  • Hydrogen-Bonding Networks : Investigations into the hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives, including 4-methylphenyl variants, have provided insights into the different packing motifs and associations in these compounds' structures. Such studies are vital for understanding the reactivity and interaction potential of these molecules (Lynch et al., 2002).

properties

IUPAC Name

4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-7-3-5-9(6-4-7)15-12(19)16-13-14-8(2)10(20-13)11(17)18/h3-6H,1-2H3,(H,17,18)(H2,14,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZKVPYVJQNDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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